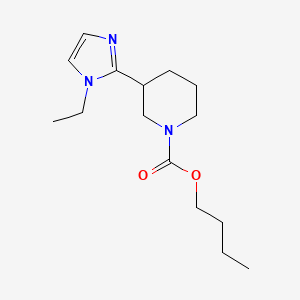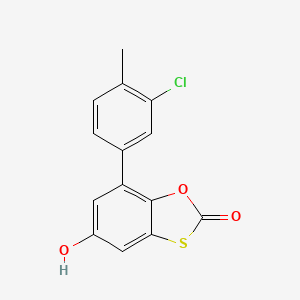![molecular formula C17H13ClN2O3 B5584887 3-CHLORO-4-[(3-HYDROXYPHENYL)AMINO]-1-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B5584887.png)
3-CHLORO-4-[(3-HYDROXYPHENYL)AMINO]-1-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-CHLORO-4-[(3-HYDROXYPHENYL)AMINO]-1-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound with a unique structure that includes a pyrrole ring, chlorinated and hydroxylated phenyl groups, and a methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-4-[(3-HYDROXYPHENYL)AMINO]-1-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multiple steps, including the formation of the pyrrole ring and the introduction of the chlorinated and hydroxylated phenyl groups. Common synthetic routes may involve:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions to form the pyrrole ring.
Introduction of Substituents: The chlorinated and hydroxylated phenyl groups can be introduced through electrophilic aromatic substitution reactions. The methylphenyl group can be added via Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
3-CHLORO-4-[(3-HYDROXYPHENYL)AMINO]-1-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the chlorine atom can result in the formation of various substituted derivatives.
科学研究应用
3-CHLORO-4-[(3-HYDROXYPHENYL)AMINO]-1-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-CHLORO-4-[(3-HYDROXYPHENYL)AMINO]-1-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signal transduction pathways. The specific pathways involved depend on the biological context and the target molecules.
相似化合物的比较
Similar Compounds
3-Chloro-4-hydroxyphenylacetic acid: Similar in structure but lacks the pyrrole ring and methylphenyl group.
N-(3-chloro-4-hydroxyphenyl)acetamide: Contains a similar chlorinated and hydroxylated phenyl group but differs in the rest of the structure.
Uniqueness
3-CHLORO-4-[(3-HYDROXYPHENYL)AMINO]-1-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its combination of a pyrrole ring with chlorinated and hydroxylated phenyl groups, as well as a methylphenyl group. This unique structure allows it to interact with a wide range of biological targets and undergo various chemical reactions, making it a versatile compound for research and industrial applications.
属性
IUPAC Name |
3-chloro-4-(3-hydroxyanilino)-1-(4-methylphenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-10-5-7-12(8-6-10)20-16(22)14(18)15(17(20)23)19-11-3-2-4-13(21)9-11/h2-9,19,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDWCFNRPDDPGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-methyl-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5584810.png)

![9-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5584819.png)
![9-allyl-4-(1H-imidazol-2-ylmethyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5584841.png)
![3-[2-(2,3-Dimethylanilino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5584847.png)
![4-{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}thiomorpholine](/img/structure/B5584854.png)
![2-[(4-chlorobenzyl)sulfinyl]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5584855.png)
![3-(4-chlorophenyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5584856.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(4-ethoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5584864.png)
![Methyl 3-[(3-methylpyridin-2-yl)carbamoyl]-5-nitrobenzoate](/img/structure/B5584867.png)


![3-{5-[1-(2-pyridinyl)-3-piperidinyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5584890.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-morpholinecarboxamide](/img/structure/B5584895.png)
